2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid is a complex organic compound that belongs to the benzoisoquinoline family This compound is characterized by its unique structure, which includes a nitro group, a dioxo group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the desired nitro and carbonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of quinone derivatives.
Scientific Research Applications
2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to emit fluorescence upon binding to specific targets, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound shares a similar core structure but lacks the nitro and carbonyl groups.
4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C26H15N3O7 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34) |
InChI Key |
XUXPKXYBGQUEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Origin of Product |
United States |
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